An In-depth Technical Guide to HCV Peptide (257-266): Sequence, Structure, and Function
An In-depth Technical Guide to HCV Peptide (257-266): Sequence, Structure, and Function
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Hepatitis C Virus (HCV) peptide (257-266), a segment of the E1 envelope glycoprotein (B1211001). This document covers its amino acid sequence, available structural information, its role as a cytotoxic T lymphocyte (CTL) epitope, and relevant experimental methodologies.
Peptide Sequence and Origin
The HCV peptide (257-266) is a decapeptide derived from the E1 envelope glycoprotein of the Hepatitis C virus. The E1 protein, along with the E2 protein, forms the viral envelope and is crucial for viral entry into host cells.
Primary Amino Acid Sequence:
The most commonly cited amino acid sequence for HCV peptide (257-266) is:
T-I-R-R-H-V-D-L-L-V (Threonine-Isoleucine-Arginine-Arginine-Histidine-Valine-Aspartic Acid-Leucine-Leucine-Valine)
An alternative sequence, QLRRHIDLLV, has also been mentioned in some databases, which may represent a variant of the peptide.
Structural Characteristics
A definitive high-resolution three-dimensional structure of the isolated HCV peptide (257-266) determined by methods such as NMR spectroscopy or X-ray crystallography is not currently available in the public domain. However, structural studies of larger fragments of the HCV E1 protein and other viral peptides provide some insight into its likely conformational properties.
In the context of the full E1 glycoprotein, this peptide segment is part of a larger ectodomain. The structure of this region is influenced by its interaction with the E2 glycoprotein and the host cell membrane during viral fusion.
Immunological Significance
HCV peptide (257-266) is recognized as a cytotoxic T lymphocyte (CTL) epitope. This means that after the HCV E1 protein is processed within an infected host cell, this peptide fragment can be presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes, triggering an immune response aimed at eliminating the infected cells.
Quantitative Data
The binding affinity of a peptide to MHC molecules is a critical determinant of its immunogenicity. A study investigating the binding of various HCV-derived peptides to the human MHC class I molecule HLA-A2.1 reported that the E1 257-266 peptide displayed no binding capacity to this specific allele[1]. This suggests that the immunogenicity of this peptide may be restricted to individuals with other HLA alleles.
| Peptide Sequence | MHC Allele | Binding Capacity | Reference |
| TIRRHVDLLV | HLA-A2.1 | No binding detected | [1] |
Experimental Protocols
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Principle: Fmoc-based SPPS is the standard method for chemically synthesizing peptides. The peptide is assembled amino acid by amino acid on a solid resin support. The N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a mild base (piperidine) before the next amino acid is coupled. Side chains of reactive amino acids are protected by acid-labile groups, which are removed at the end of the synthesis.
Detailed Methodology:
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Resin Preparation: Swell the appropriate resin (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF)[2].
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First Amino Acid Coupling: Couple the C-terminal amino acid (Valine in this case), with its N-terminus Fmoc-protected and side-chain protected (if applicable), to the resin.
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Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine (B6355638) in DMF[2][3].
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Leucine) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, and then add it to the resin to form the peptide bond.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
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Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Leucine, Aspartic Acid, Valine, Histidine, Arginine, Arginine, Isoleucine, Threonine).
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
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Cleavage and Side-Chain Deprotection: Treat the resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove the side-chain protecting groups[2].
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove the cleavage reagents and scavengers.
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent (e.g., acetonitrile), causing more hydrophobic molecules to elute later.
Detailed Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase.
-
Column and Solvents: Use a C18 reversed-phase column. The mobile phases typically consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile)[4].
-
Gradient Elution: Inject the peptide solution onto the column. Start with a high concentration of Solvent A. Gradually increase the concentration of Solvent B over a defined time gradient. This will cause the peptide and any impurities to elute at different times based on their hydrophobicity.
-
Detection: Monitor the column eluate using a UV detector at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide bond[4].
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified peptide as a white powder.
Immunological Assay: IFN-γ ELISpot Assay
Principle: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. In this context, it is used to measure the number of T cells that produce interferon-gamma (IFN-γ) in response to stimulation with the HCV peptide.
Detailed Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ overnight at 4°C[5][6].
-
Washing and Blocking: Wash the plate to remove unbound antibody and then block the wells with a blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) to prevent non-specific binding[6].
-
Cell Plating: Isolate peripheral blood mononuclear cells (PBMCs) from the blood of an HCV-infected patient or a vaccinated individual. Add a known number of PBMCs to each well.
-
Peptide Stimulation: Add the HCV peptide (257-266) to the wells at a predetermined concentration (e.g., 2 µg/mL) to stimulate the T cells[5]. Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.
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Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 18-48 hours to allow for cytokine secretion[7].
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for a different epitope of IFN-γ and incubate.
-
Wash away unbound detection antibody.
-
Add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) that will bind to the biotinylated detection antibody and incubate.
-
Wash to remove the unbound enzyme conjugate.
-
-
Spot Development: Add a substrate solution (e.g., BCIP/NBT) that will be converted by the enzyme into a colored, insoluble precipitate at the location where the cytokine was secreted. This forms a "spot" for each cytokine-secreting cell[7].
-
Analysis: Wash the plate to stop the reaction, allow it to dry, and then count the number of spots in each well using an automated ELISpot reader. The results are typically expressed as the number of spot-forming cells (SFCs) per million PBMCs.
Signaling Pathways and Logical Relationships
Peptide Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of the HCV peptide (257-266).
Caption: Workflow for the synthesis and purification of HCV Peptide (257-266).
T-Cell Receptor (TCR) Signaling Pathway
The diagram below outlines the major signaling events initiated upon the recognition of the HCV peptide (257-266) presented by an MHC class I molecule on an infected cell by the T-cell receptor of a CD8+ cytotoxic T lymphocyte.
Caption: T-Cell Receptor signaling cascade upon peptide-MHC recognition.
References
- 1. Comparative Vaccine Studies in HLA-A2.1-Transgenic Mice Reveal a Clustered Organization of Epitopes Presented in Hepatitis C Virus Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. rsc.org [rsc.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]
- 6. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 7. stella.mabtech.com [stella.mabtech.com]
